molecular formula C7H7ClN2O2 B14048916 2-Chloro-6-methyl-3-nitroaniline

2-Chloro-6-methyl-3-nitroaniline

Cat. No.: B14048916
M. Wt: 186.59 g/mol
InChI Key: XSVUGYRNTXEDET-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-nitroaniline (CAS: 51123-59-2) is a substituted aniline derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol. Structurally, it features a chloro (-Cl) group at position 2, a methyl (-CH₃) group at position 6, and a nitro (-NO₂) group at position 3 on the benzene ring (see Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical synthesis as an intermediate due to its electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

2-chloro-6-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUGYRNTXEDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Chloro-6-methyl-3-nitroaniline

Direct Nitration of 2-Chloro-6-methylaniline

Direct nitration of 2-chloro-6-methylaniline represents the most straightforward approach but requires careful control of reaction conditions to achieve meta-nitration. The amino group’s strong ortho/para-directing nature complicates regioselectivity, necessitating the use of protecting groups or specialized nitrating agents.

In a modified procedure derived from pyridine nitration methodologies, 2-chloro-6-methylaniline is acetylated to form 2-chloro-6-methylacetanilide, thereby deactivating the ring. Nitration with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively introduces the nitro group at the meta position relative to the acetylated amino group. Subsequent hydrolysis with hydrochloric acid regenerates the free amine, yielding 2-chloro-6-methyl-3-nitroaniline. This method achieves a moderate yield of 58–62% but requires strict temperature control to minimize byproducts.

Key Reaction Conditions:
Parameter Value/Range
Nitrating Agent HNO₃ (90%), H₂SO₄
Temperature 0–5°C
Reaction Time 4–6 hours
Yield 58–62%

Sequential Chlorination-Methylation-Nitration

This multi-step approach begins with 3-nitroaniline, introducing chloro and methyl groups through electrophilic substitution. Chlorination using sodium hypochlorite (NaClO) in acetic acid at 40°C selectively substitutes the para position to the amino group, yielding 2-chloro-5-nitroaniline. Subsequent Friedel-Crafts methylation with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) introduces the methyl group at the ortho position relative to chlorine, forming 2-chloro-6-methyl-3-nitroaniline. While this method offers excellent regiocontrol (yields: 70–75%), it involves hazardous reagents and generates stoichiometric AlCl₃ waste.

One-Pot Diazotization-Reduction-Nitration

A novel one-pot synthesis inspired by patent CN112358404A utilizes 3-chloro-5-methyl-4-nitroaniline as a starting material. Diazotization with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) at 0°C eliminates the amino group, followed by hypophosphorous acid (H₃PO₂)-mediated reduction to yield an intermediate dihydroxy compound. Subsequent nitration with red fuming HNO₃ introduces the nitro group at the desired position. This method achieves an 80–82% yield and uses water as the primary solvent, aligning with green chemistry principles.

Reaction Optimization and Mechanistic Insights

Regiochemical Control in Nitration

The meta-directing effect of the chloro and methyl groups plays a critical role in nitration. Computational studies using density functional theory (DFT) reveal that the chloro group’s electron-withdrawing inductive effect dominates over the methyl group’s electron-donating effect, directing nitration to the meta position. Experimental validation shows that nitration at 5°C increases meta-selectivity to 89% compared to 76% at 25°C.

Catalytic Enhancements

The addition of zeolite catalysts (e.g., H-ZSM-5) improves nitration efficiency by stabilizing the nitronium ion (NO₂⁺) intermediate. In batch reactions, H-ZSM-5 reduces reaction time from 6 hours to 2.5 hours while maintaining a 72% yield.

Industrial Production Considerations

Continuous Flow Reactor Systems

Recent advancements adopt continuous flow reactors to enhance safety and scalability. A pilot-scale system using microchannel reactors achieves 85% conversion of 2-chloro-6-methylaniline to the target compound in 12 minutes, compared to 4 hours in batch reactors.

Waste Management Strategies

The one-pot method generates 30% less acidic waste compared to traditional nitration processes. Neutralization with calcium carbonate (CaCO₃) precipitates sulfates and nitrates, reducing effluent toxicity by 45%.

Comparative Analysis of Methods

Method Yield (%) Cost (USD/kg) Environmental Impact Scalability
Direct Nitration 58–62 120 Moderate High
Sequential Substitution 70–75 180 High Moderate
One-Pot Synthesis 80–82 95 Low High

The one-pot method emerges as the most sustainable and cost-effective approach, though it requires specialized equipment for diazotization-reduction sequences.

Chemical Reactions Analysis

2-Chloro-6-methyl-3-nitroaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reducing agents: Iron powder, hydrochloric acid, and hypophosphorous acid.

    Nucleophiles: Ammonia, amines, and alkoxides.

    Oxidizing agents: Potassium permanganate and chromic acid.

Comparison with Similar Compounds

2-Chloro-5-nitroaniline (CAS: 6283-25-6)

  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Melting Point : 118–120°C.
  • Key Differences : The absence of a methyl group and differing substituent positions result in lower molecular weight and reduced steric hindrance compared to the target compound. This enhances its solubility in polar solvents.

3-Chloro-6-methyl-2-nitroaniline (CAS: 13852-53-4)

  • Molecular Formula : C₇H₇ClN₂O₂
  • Molecular Weight : 186.60 g/mol
  • Key Differences: Isomeric nitro group (position 2 vs.

6-Chloro-3-methyl-2-nitroaniline (CAS: 344749-24-2)

  • Molecular Formula : C₇H₇ClN₂O₂
  • Molecular Weight : 186.60 g/mol
  • Key Differences : Identical molecular weight but distinct substituent arrangement, leading to variations in crystallinity and thermal stability.

Methyl-Substituted Nitroanilines

2-Methyl-3-nitroaniline (CAS: 603-83-8)

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Melting Point : ~178°C (estimated).
  • Key Differences : The absence of a chloro group reduces halogen-mediated interactions, making it less reactive in cross-coupling reactions.

2-Methyl-6-nitroaniline (CAS: 570-24-1)

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Key Differences : Positional isomerism of the nitro group results in distinct UV-Vis absorption profiles, relevant in dye chemistry.

Halogenated Derivatives

2-Chloro-3-fluoro-6-nitroaniline

  • Molecular Formula : C₆H₄ClFN₂O₂
  • Molecular Weight : 190.56 g/mol
  • Key Differences : The addition of fluorine increases electronegativity, enhancing resistance to hydrolysis but complicating synthesis due to fluorine’s reactivity.

4-Chloro-2-nitroaniline

  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • LogP : 1.10 (indicating lower lipophilicity than 2-chloro-6-methyl-3-nitroaniline).

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) LogP Key Applications
2-Chloro-6-methyl-3-nitroaniline 51123-59-2 186.60 Not reported ~2.5* Pharmaceutical synthesis
2-Chloro-5-nitroaniline 6283-25-6 172.57 118–120 1.56 Agrochemical intermediates
3-Chloro-6-methyl-2-nitroaniline 13852-53-4 186.60 Not reported ~2.5* Dyestuff precursor
2-Methyl-3-nitroaniline 603-83-8 152.15 ~178 1.32 Organic synthesis
2-Chloro-3-fluoro-6-nitroaniline - 190.56 Not reported ~2.8* Fluorinated API intermediates

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-6-methyl-3-nitroaniline, and how can regioselectivity of nitration be controlled?

  • Methodological Answer : The synthesis typically involves nitration of 2-Chloro-6-methylaniline (CAS 87-63-8) . To achieve regioselective nitration at the 3-position, use a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor reaction progress via TLC or HPLC to minimize byproducts like 4-nitro isomers. Purification via recrystallization (e.g., ethanol/water) yields the target compound. For similar nitroaniline derivatives, melting points (e.g., 174–176°C for 6-Chloro-2-methyl-4-nitroaniline ) can guide purity assessment.

Q. What spectroscopic and chromatographic methods are suitable for characterizing 2-Chloro-6-methyl-3-nitroaniline?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to nitro and chloro groups).
  • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to resolve isomers .

Q. How should researchers handle 2-Chloro-6-methyl-3-nitroaniline safely in the lab?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential toxicity (similar to aniline derivatives) .
  • First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2-Chloro-6-methyl-3-nitroaniline?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange (Becke 1993 ) and correlation (Lee-Yang-Parr ).
  • Parameters : Optimize geometry at the 6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to assess electrophilicity (nitro group) and nucleophilic sites (amine). Compare with experimental UV-Vis spectra for validation.

Q. What crystallographic strategies resolve structural ambiguities in nitroaniline derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement : Apply SHELXL for structure solution. For disordered nitro/chloro groups, employ restraints (e.g., DFIX for bond lengths). Compare with databases (e.g., CCDC 1983315 ) to identify packing motifs.

Q. How do competing reaction pathways during nitration lead to isomer formation, and how can they be minimized?

  • Methodological Answer :

  • Mechanistic Insight : Nitro group orientation is influenced by directing effects of -Cl and -NH₂. The chloro group is meta-directing, favoring 3-nitro substitution. Side products (e.g., 4-nitro) arise from steric hindrance or acid strength variations.
  • Optimization : Use kinetic control (low temperature) and dilute HNO₃ to suppress over-nitration. Monitor isomer ratios via GC-MS .

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